molecular formula C7H4ClNOS B2804055 2-Chloro-1,3-benzothiazol-7-ol CAS No. 96489-54-2

2-Chloro-1,3-benzothiazol-7-ol

Cat. No.: B2804055
CAS No.: 96489-54-2
M. Wt: 185.63
InChI Key: WNYYLFBWDIBLGA-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazol-7-ol is a chemical compound with the molecular formula C7H5ClNOS It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-benzothiazol-7-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with chloroacetyl chloride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminobenzenethiol and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

    Procedure: The 2-aminobenzenethiol reacts with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of 2-amino-1,3-benzothiazol-7-ol or 2-thio-1,3-benzothiazol-7-ol.

    Oxidation: Formation of 2-chloro-1,3-benzothiazol-7-sulfoxide or 2-chloro-1,3-benzothiazol-7-sulfone.

    Reduction: Formation of 2-chloro-1,3-benzothiazoline-7-ol.

Comparison with Similar Compounds

2-Chloro-1,3-benzothiazol-7-ol can be compared with other benzothiazole derivatives:

    2-Amino-1,3-benzothiazol-7-ol: Similar structure but with an amino group instead of a chlorine atom. It has different reactivity and applications.

    2-Methyl-1,3-benzothiazol-7-ol: Contains a methyl group instead of a chlorine atom. It is less reactive in substitution reactions.

    2-Chloro-1,3-benzothiazol-6-ol: The chlorine atom is positioned differently, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-chloro-1,3-benzothiazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYLFBWDIBLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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